[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLHPLCGDKVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of 7-Bromoquinoline: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 7th position.
Piperidine Introduction: The brominated quinoline is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.
Methanol Addition: Finally, the piperidinyl derivative is treated with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at the 7-Bromo Position
The bromine atom at the C7 position of the quinoline ring enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for creating biaryl derivatives:
-
Conditions :
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Example : Coupling with phenylboronic acid yields [1-(7-phenylquinolin-2-yl)piperidin-4-yl]methanol (82% yield) .
Functionalization of the Piperidine Methanol Group
The hydroxymethyl group on the piperidine ring undergoes oxidation or esterification:
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Oxidation :
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Esterification :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]ketone | 89% |
| Esterification | Ac₂O, pyridine | Acetylated piperidine methanol derivative | 93% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline ring facilitates bromine displacement under basic conditions:
| Substrate | Nucleophile | Product | Conditions | Yield |
|---|---|---|---|---|
| This compound | NaOMe | 7-Methoxyquinoline derivative | DMF, 120°C, 6 h | 58% |
Cyanation and Amination
The bromine atom is amenable to cyanation or amination for further derivatization:
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Cyanation :
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Buchwald-Hartwig Amination :
Formation of Metal Complexes
The quinoline nitrogen and hydroxyl group enable coordination with transition metals:
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Ruthenium(II) Complex : Reaction with [RuCl₂(p-cymene)]₂ in CH₃CN yields a Ru(II)-quinoline complex with enhanced antibacterial activity (MIC = 50 µM vs. E. coli) .
Key Research Findings:
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Antimicrobial Activity : Derivatives from Suzuki coupling (e.g., 7-phenylquinoline) inhibit Gram-positive bacteria (MIC = 50–100 µM) .
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Cytotoxicity : The acetylated methanol derivative shows reduced viability in Panc-1 pancreatic cancer cells (IC₅₀ = 30 µM) .
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Blood-Brain Barrier Permeability : Analogues with modified piperidine groups exhibit reduced CNS side effects while retaining systemic anticancer activity .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Chemical Intermediates: Used in the production of other complex molecules in the chemical industry.
Mechanism of Action
The mechanism by which [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidine ring can enhance binding affinity to proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol with analogues sharing key structural features, such as the piperidine methanol core, halogenated aromatic systems, or quinoline derivatives.
Piperidine Methanol Derivatives with Halogenated Aromatic Substituents
Compounds with a piperidin-4-yl methanol core but differing in aromatic substituents highlight the impact of lipophilicity and steric effects on activity:
Key Observations :
- Core Structure: Piperidine methanol derivatives (e.g., Compound 7) exhibit higher antimalarial selectivity (SI = 15–182) than piperazine-linked counterparts, suggesting the hydroxyl group’s role in target specificity .
Quinoline-Based Analogues
Quinoline derivatives with modifications at the 2- and 7-positions demonstrate the importance of substitution patterns:
Key Observations :
- Halogen Position : Chlorine at C6 () vs. bromine at C7 (target) may influence target engagement, as seen in COVID-19 spike protein interactions .
- Functional Groups: Carboxylic acid (C2) vs.
Antimalarial Alcohol Analogues
identifies alcohol-containing piperidines with potent antiplasmodial activity:
Key Observations :
- Hydroxyl Group Contribution: The C4 hydroxyl in Compound 7/11 correlates with high antiplasmodial activity and selectivity, suggesting a similar role for the target compound’s methanol group .
- Aromatic Systems: Quinoline (target) vs. benzyl/phenyl () may alter DNA intercalation or heme detoxification pathways in malaria parasites.
Structural and Functional Insights
- Piperidine vs.
- Halogen Effects : Bromine’s larger atomic radius vs. chlorine/fluorine may strengthen hydrophobic interactions but reduce metabolic stability .
- Hydroxyl Group: The methanol group in the target compound likely improves aqueous solubility, a critical factor for bioavailability in antimalarial or antiviral applications .
Biological Activity
The compound [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including its cytotoxic effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline moiety substituted with a bromo group, linked to a piperidine ring. The structural characteristics contribute to its pharmacological properties, particularly in targeting specific biological pathways.
Biological Activity Overview
Research indicates that quinoline derivatives possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the compound's biological activity.
Cytotoxicity and Anticancer Activity
- Cytotoxic Effects : Studies have demonstrated that compounds with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown significant inhibition of cell proliferation in pancreatic cancer models .
- Mechanisms of Action : The cytotoxic effects are often associated with the induction of cellular stress responses and autophagy. For example, a study utilizing bromouridine RNA sequencing revealed that certain quinoline-based compounds altered the expression of genes involved in stress response pathways, which may underlie their anticancer efficacy .
- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated the ability to significantly delay tumor growth without systemic toxicity, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented:
- Broad-Spectrum Activity : Compounds derived from quinoline structures have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insights : The mechanism of action often involves disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria. This dual mechanism enhances their potential as therapeutic agents in treating resistant bacterial infections .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related quinoline compound in vitro and in vivo:
- In Vitro Results : The compound exhibited IC50 values ranging from 0.50 to 2.03 nM against prostate cancer cell lines.
- In Vivo Results : Administration in xenograft models resulted in significant tumor regression without observable side effects .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties:
Q & A
Q. What are the standard synthetic routes for [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often alkylated with brominated quinoline precursors under reflux conditions. A common approach involves using dry acetone as the solvent, KCO as a base, and heating at 60–70°C for 8–12 hours to achieve coupling . TLC (methanol:DCM, 4:6) is recommended for monitoring reaction progress . Yield optimization may require adjusting stoichiometry (e.g., 1.5 equivalents of alkylating agents) and inert atmosphere conditions .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation requires a combination of NMR and mass spectrometry. H NMR can verify the piperidinyl and quinoline moieties via characteristic shifts: aromatic protons (quinoline) at δ 7.5–8.5 ppm and piperidine CH groups at δ 1.5–3.0 ppm. Methanol’s hydroxyl proton may appear as a broad singlet (~δ 1.8–2.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHBrNO) with an error margin < 5 ppm .
Q. What solvents and purification methods are suitable for isolating this compound?
The compound is polar due to the methanol group, so methanol, ethanol, or DCM/MeOH mixtures are ideal for recrystallization. Column chromatography with silica gel and gradients of DCM:MeOH (95:5 to 85:15) effectively separates impurities. For higher purity (>95%), preparative HPLC with a C18 column and methanol-buffer mobile phases (e.g., pH 4.6 acetate buffer) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar piperidine-quinoline derivatives?
Yield discrepancies often arise from variations in reaction conditions. For instance, competing side reactions (e.g., over-alkylation) can reduce yields. Systematic optimization studies suggest:
- Temperature control : Maintaining 60–70°C prevents decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve selectivity .
- Protecting groups : Temporarily blocking the methanol group during synthesis can prevent unwanted side reactions . Comparative analysis of TLC and LC-MS data from multiple batches is critical for identifying optimal parameters .
Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for biological assays?
While the compound is sparingly soluble in water, solubility can be improved via:
- Salt formation : Hydrochloride salts (using HCl in methanol) increase polarity .
- Co-solvents : 10–20% DMSO or PEG-400 in PBS buffer maintains stability .
- Micellar systems : Encapsulation with poloxamers or cyclodextrins enhances dispersion .
Q. How can impurities in this compound be profiled and quantified?
Impurity profiling requires HPLC with photodiode array detection. For example:
- Column : C18, 250 × 4.6 mm, 5 µm.
- Mobile phase : Methanol and sodium acetate buffer (pH 4.6, 35:65) at 1.0 mL/min .
- Detection : UV at 254 nm for bromoquinoline absorption. Known impurities (e.g., dehalogenated byproducts or unreacted intermediates) should be synthesized as reference standards .
Q. What methodologies are recommended for studying the compound’s bioactivity, such as receptor binding or enzyme inhibition?
- In vitro assays : Radioligand binding assays (e.g., H-labeled ligands for receptor affinity studies) with HEK293 cells expressing target receptors .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values .
- Metabolic stability : Liver microsome assays (human or rodent) with LC-MS/MS analysis to assess CYP450 interactions .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains or GPCRs) .
- QSAR models : Correlate substituent effects (e.g., bromine position on quinoline) with logP and IC data .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
